molecular formula C17H21NO3 B2638403 N-[1-(furan-2-yl)propan-2-yl]-3-(4-methoxyphenyl)propanamide CAS No. 1219905-49-3

N-[1-(furan-2-yl)propan-2-yl]-3-(4-methoxyphenyl)propanamide

Cat. No.: B2638403
CAS No.: 1219905-49-3
M. Wt: 287.359
InChI Key: PSIHXNZFPAJZTR-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(furan-2-yl)propan-2-yl]-3-(4-methoxyphenyl)propanamide can be achieved through several synthetic routes. One common method involves the reaction of 1-(furan-2-yl)propan-2-amine with 3-(4-methoxyphenyl)propanoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature, yielding the desired amide product after purification.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

N-[1-(furan-2-yl)propan-2-yl]-3-(4-methoxyphenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The amide group can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide or sodium ethoxide in polar aprotic solvents.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

N-[1-(furan-2-yl)propan-2-yl]-3-(4-methoxyphenyl)propanamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[1-(furan-2-yl)propan-2-yl]-3-(4-methoxyphenyl)propanamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The furan ring and methoxyphenyl group can participate in various interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(furan-2-yl)ethyl]-3-(4-methoxyphenyl)propanamide
  • N-[1-(furan-2-yl)propan-2-yl]-3-(4-hydroxyphenyl)propanamide
  • N-[1-(furan-2-yl)propan-2-yl]-3-(4-chlorophenyl)propanamide

Uniqueness

N-[1-(furan-2-yl)propan-2-yl]-3-(4-methoxyphenyl)propanamide is unique due to the presence of both the furan ring and the methoxyphenyl group, which can impart distinct chemical and biological properties. The combination of these functional groups can enhance the compound’s reactivity and potential bioactivity compared to similar compounds.

Properties

IUPAC Name

N-[1-(furan-2-yl)propan-2-yl]-3-(4-methoxyphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO3/c1-13(12-16-4-3-11-21-16)18-17(19)10-7-14-5-8-15(20-2)9-6-14/h3-6,8-9,11,13H,7,10,12H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSIHXNZFPAJZTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CO1)NC(=O)CCC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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